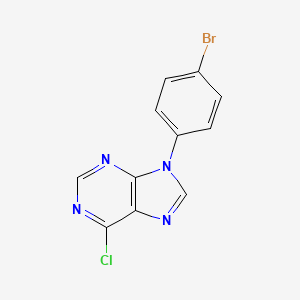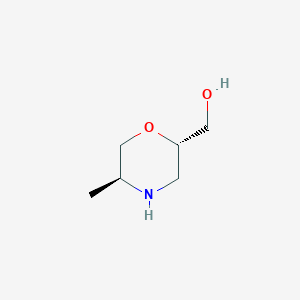
((2S,5S)-5-Methylmorpholin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,5S)-5-Methylmorpholin-2-yl)methanol is a chiral compound with a morpholine ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of both a hydroxyl group and a morpholine ring makes it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,5S)-5-Methylmorpholin-2-yl)methanol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the catalytic hydrogenation of a precursor compound, such as a morpholine derivative, in the presence of a chiral catalyst. The reaction conditions often include a solvent like ethanol or methanol and a hydrogen source .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient than batch processes. The use of microreactors and automated systems can further enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
((2S,5S)-5-Methylmorpholin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different morpholine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2S,5S)-5-Methylmorpholin-2-yl)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in many chemical reactions .
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its chiral nature makes it valuable in the study of enzyme interactions and other biochemical processes .
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs that require specific stereochemistry for their activity .
Industry
In the industrial sector, this compound is used in the production of materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of ((2S,5S)-5-Methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The morpholine ring can also interact with various enzymes and receptors, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((2S,5S)-5-Methylpyrrolidin-2-yl)methanol
- ((2S,5S)-5-Hydroxypiperidine-2-carboxylate)
- ((2S,5S)-5-Methyl-1,3-dioxolan-4-one)
Uniqueness
((2S,5S)-5-Methylmorpholin-2-yl)methanol is unique due to its combination of a morpholine ring and a hydroxyl group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications. Its chiral nature also allows for the synthesis of stereochemically pure compounds, which is essential in many fields .
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
[(2S,5S)-5-methylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-5-4-9-6(3-8)2-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
LXFMWDJIAVDCQU-WDSKDSINSA-N |
Isomerische SMILES |
C[C@H]1CO[C@@H](CN1)CO |
Kanonische SMILES |
CC1COC(CN1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


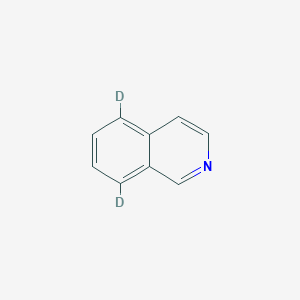
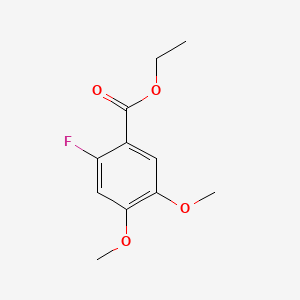
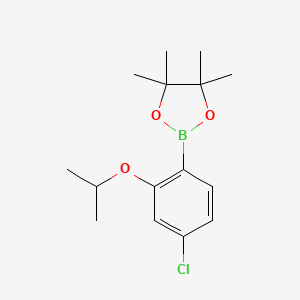
![tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B14028164.png)
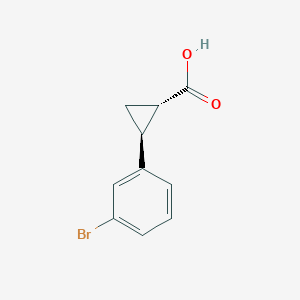
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane](/img/structure/B14028175.png)
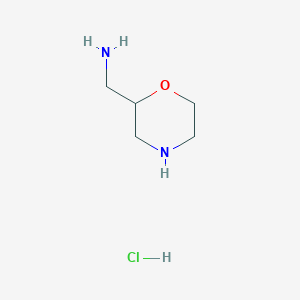


![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
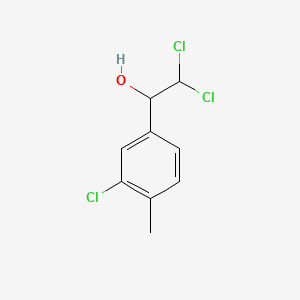

![Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14028214.png)
